molecular formula C16H14Cl4O3S B2563877 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol CAS No. 339276-85-6

1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol

Cat. No. B2563877
CAS RN: 339276-85-6
M. Wt: 428.15
InChI Key: OCBWAOBMYRODIL-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges . 3,4-Dichlorobenzenesulfonyl chloride is a chemical compound with the formula C6H3Cl3O2S .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzyl alcohol is represented by the chemical formula C7H6Cl2O . The molecular structure of 3,4-Dichlorobenzenesulfonyl chloride is represented by the chemical formula C6H3Cl3O2S .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl alcohol has a melting point of 57 to 60 °C and a boiling point of 150 °C . The molar mass of 2,4-Dichlorobenzyl alcohol is 177.02 g·mol−1 . The molar mass of 3,4-Dichlorobenzenesulfonyl chloride is 245.511 g·mol−1 .

Scientific Research Applications

Oxford JS, Lambkin R, Gibb I, Balasingam S, Chan C, Catchpole A. “A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A, and SARS-CoV.” Antiviral Chemistry & Chemotherapy. 2005;16(2):129–34. doi: 10.1177/095632020501600205. PMID: 15889535.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4O3S/c1-16(21,11-3-5-13(18)15(20)6-11)9-24(22,23)8-10-2-4-12(17)7-14(10)19/h2-7,21H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBWAOBMYRODIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol

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